Lipophilicity-Driven Membrane Permeability Advantage Over 7‑Sulfonamide THIQs (e.g., SK&F 29661)
The target compound exhibits substantially higher calculated lipophilicity (SlogP 4.76) compared to the classic 7-sulfonamide PNMT inhibitor SK&F 29661 (cLogP -0.02) [1][2]. This ~4.8 log unit difference translates to an approximately 60,000‑fold higher theoretical octanol–water partition coefficient, predicting markedly enhanced passive membrane permeation. SK&F 29661 is known to be excluded from the CNS due to high polarity; the 2‑phenylsulfonyl substituent of the target compound may overcome this limitation, enabling CNS penetration studies that are impossible with the comparator [3].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | SlogP = 4.76 (MMsINC Database) |
| Comparator Or Baseline | SK&F 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide): cLogP = -0.02 (Probes & Drugs) |
| Quantified Difference | Δ LogP ≈ 4.8; estimated 60,000× higher partition coefficient |
| Conditions | In silico prediction; no experimental logP/logD data available for target compound |
Why This Matters
Procurement for CNS‑targeted programs requires candidates with LogP > 2; SK&F 29661 is unsuitable for CNS applications, whereas the target compound’s lipophilicity profile is compatible with brain penetration studies.
- [1] MMsINC Database. N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. SlogP: 4.7644. http://mms.dsfarm.unipd.it View Source
- [2] Probes & Drugs. SKF 29661. cLogP -0.02, TPSA 72.19. https://www.probes-drugs.org View Source
- [3] Pendleton RG, et al. Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. J Pharmacol Exp Ther. 1979 Jan;208(1):24-30. PMID: 215747. View Source
